molecular formula C22H27N3O4 B2463913 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 2034563-55-6

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea

Cat. No. B2463913
CAS RN: 2034563-55-6
M. Wt: 397.475
InChI Key: LWKFPOJSYKPSBA-UHFFFAOYSA-N
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Description

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BDBU and has been synthesized using various methods. In

Scientific Research Applications

Synthesis and Characterization

A series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized, showcasing the versatility of benzofuran derivatives in creating compounds with potential antioxidant and antibacterial activities (S. Shankerrao, Y. Bodke, & Sundar S. Mety, 2013). Similarly, another study involved the synthesis of benzofuran aryl ureas and carbamates, highlighting the biological significance of benzofuran derivatives (H. M. N. Kumari et al., 2019).

Biological Activities

  • Antioxidant and Antibacterial Properties

    Compounds derived from benzofuran, such as phenolic esters and amides, demonstrated good chelating ability with Fe+2 ions and exhibited good scavenging activity with DPPH free radicals. Some of these compounds were equipotent to ampicillin against various bacteria, suggesting their potential as antimicrobial agents (S. Shankerrao, Y. Bodke, & Sundar S. Mety, 2013).

  • Antimicrobial Screening

    Benzofuran aryl ureas and carbamates have been evaluated for their antimicrobial activities, with several compounds characterized by NMR and IR, indicating the structural diversity and applicability of benzofuran derivatives in developing antimicrobial agents (H. M. N. Kumari et al., 2019).

Advanced Synthesis Techniques

The use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement and the synthesis of ureas from carboxylic acids showcases innovative approaches in the synthesis of biologically active compounds, offering good yields without racemization under mild conditions (Kishore Thalluri et al., 2014).

properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-25(2)17(20-12-16-7-5-6-8-18(16)29-20)14-24-22(26)23-13-15-9-10-19(27-3)21(11-15)28-4/h5-12,17H,13-14H2,1-4H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKFPOJSYKPSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea

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